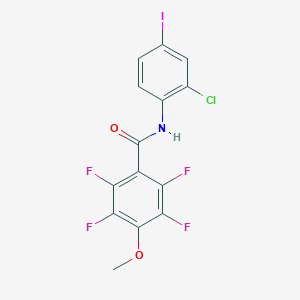

N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as CI-976, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent hypolipidemic and antidiabetic effects.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a key role in the synthesis and storage of cholesterol in the body. By inhibiting ACAT activity, N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide reduces the amount of cholesterol that is synthesized and stored in the body, leading to a reduction in serum cholesterol levels.

Biochemical and Physiological Effects:

N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been found to have a number of biochemical and physiological effects. In addition to reducing serum cholesterol levels, it has been found to reduce serum triglyceride levels, improve glucose tolerance, and increase insulin sensitivity. It has also been found to reduce the size and number of atherosclerotic lesions in animal models. These findings suggest that N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide may have potential therapeutic applications in the treatment of hyperlipidemia, diabetes, and atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide for lab experiments is its potency and specificity. It has been found to exhibit potent hypolipidemic and antidiabetic effects at relatively low doses, making it a useful tool for studying the mechanisms of these diseases. Additionally, its specificity for ACAT makes it a useful tool for studying the role of this enzyme in cholesterol metabolism.

One of the main limitations of N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide for lab experiments is its solubility. It is poorly soluble in water and requires organic solvents for administration, which can complicate experiments and limit its use in certain applications. Additionally, its potency and specificity can make it difficult to interpret results, as it may have off-target effects that are not fully understood.

Future Directions

There are a number of future directions for research on N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide. One area of interest is its potential therapeutic applications in the treatment of hyperlipidemia, diabetes, and atherosclerosis. Further studies are needed to determine the optimal dosing and administration regimens for these diseases, as well as to evaluate its safety and efficacy in human subjects.

Another area of interest is the role of ACAT in cholesterol metabolism. Further studies are needed to elucidate the mechanisms by which N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide inhibits ACAT activity and to identify other compounds that may have similar effects. Additionally, studies are needed to evaluate the role of ACAT in other diseases, such as Alzheimer's disease and cancer.

In conclusion, N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its potency and specificity make it a useful tool for studying the mechanisms of hyperlipidemia, diabetes, and atherosclerosis, as well as the role of ACAT in cholesterol metabolism. Further studies are needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in human subjects.

Synthesis Methods

The synthesis of N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves the reaction of 2-chloro-4-iodophenylamine with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically completed within a few hours. The resulting product is then purified using column chromatography to obtain pure N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent hypolipidemic and antidiabetic effects in animal models. In one study, N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide was found to reduce serum triglyceride levels by up to 80% in rats fed a high-fat diet. Additionally, it was found to improve glucose tolerance and insulin sensitivity in diabetic rats. These findings suggest that N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide may be a promising candidate for the treatment of hyperlipidemia and diabetes.

properties

Product Name |

N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |

|---|---|

Molecular Formula |

C14H7ClF4INO2 |

Molecular Weight |

459.56 g/mol |

IUPAC Name |

N-(2-chloro-4-iodophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |

InChI |

InChI=1S/C14H7ClF4INO2/c1-23-13-11(18)9(16)8(10(17)12(13)19)14(22)21-7-3-2-5(20)4-6(7)15/h2-4H,1H3,(H,21,22) |

InChI Key |

RIBNYARRKFWVAU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)I)Cl)F)F |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)I)Cl)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

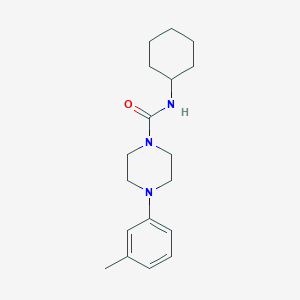

![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)

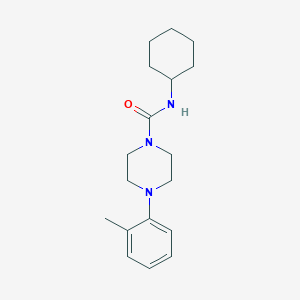

![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

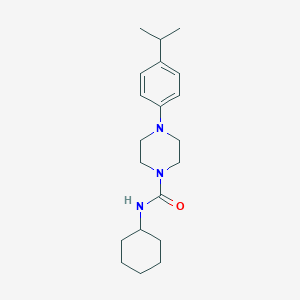

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)

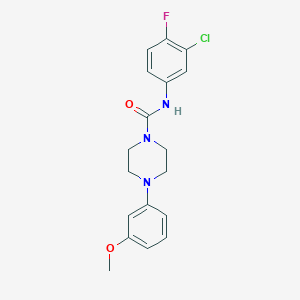

![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)

![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)